AZD1208
Overview
Description
AZD1208 is a potent and selective inhibitor of the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3. These kinases are involved in various cellular processes such as cell proliferation, survival, and differentiation. This compound has shown significant efficacy in preclinical models of acute myeloid leukemia, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
It effectively inhibits all three isoforms of Pim kinases: Pim-1, Pim-2, and Pim-3 . These kinases are upregulated in several types of leukemias and lymphomas . They promote cell proliferation and survival downstream of cytokine and growth factor signaling pathways .
Mode of Action
AZD1208 interacts with its targets, the Pim kinases, leading to a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6 . This interaction also results in increases in cleaved caspase 3 and p27 .
Biochemical Pathways
The inhibition of Pim kinases by this compound affects several biochemical pathways. It suppresses the phosphorylation of p70S6K and 4EBP1, and it also suppresses messenger RNA translation . These effects are representative of Pim inhibition in sensitive acute myeloid leukemia (AML) cell lines .
Pharmacokinetics
The systemic exposure of this compound (AUC and Cmax) was variable but largely proportional with doses up to 700 mg . It was less than proportional from 700-800 mg . After multiple dosing, exposure at all doses was similar, with no increase in exposure with increasing doses .
Result of Action
this compound causes cell cycle arrest and apoptosis in MOLM-16 cells . This is accompanied by a dose-dependent reduction in the phosphorylation of Bcl-2 antagonist of cell death, 4EBP1, p70S6K, and S6, as well as increases in cleaved caspase 3 and p27 . This compound inhibits the growth of MOLM-16 and KG-1a xenograft tumors in vivo with a clear pharmacodynamic-pharmacokinetic relationship .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, hypoxia and radiation can induce Pim-1 expression . In addition, the effectiveness of this compound can be enhanced by activators of the p53 pathway, such as radiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AZD1208 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and compliance with regulatory standards. This involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
AZD1208 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deoxygenated products. Substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
AZD1208 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Pim kinases in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of Pim kinase inhibition on cell proliferation, apoptosis, and differentiation.
Medicine: Under investigation as a therapeutic agent for the treatment of hematologic malignancies such as acute myeloid leukemia and chronic lymphocytic leukemia.
Industry: Potential applications in the development of novel cancer therapies and as a lead compound for drug discovery
Comparison with Similar Compounds
Similar Compounds
SGI-1776: Another Pim kinase inhibitor with similar selectivity and potency.
TP-3654: A selective inhibitor of Pim-1 kinase with potential anticancer activity.
LGB-321: A dual inhibitor of Pim and FLT3 kinases, showing efficacy in preclinical models of leukemia
Uniqueness of AZD1208
This compound is unique due to its high selectivity for all three Pim kinase isoforms and its oral bioavailability. It has demonstrated significant efficacy in preclinical models of acute myeloid leukemia, making it a promising candidate for further clinical development. Additionally, its ability to inhibit Pim kinase activity at nanomolar concentrations sets it apart from other similar compounds .
Properties
IUPAC Name |
(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUJKPPARUPFJM-UWCCDQBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026025 | |
Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204144-28-4 | |
Record name | AZD-1208 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204144284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5Z)-5-[[2-[(3R)-3-Aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801026025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-1208 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S98NFM1378 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.